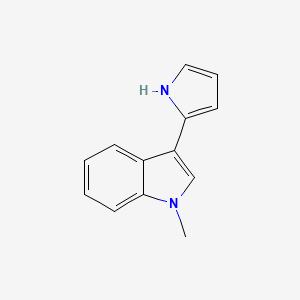
3-Chloro-4-methoxy-1H-indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-1H-indol-7-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom and a methoxy group on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1H-indol-7-amine typically involves the following steps:
Starting Material: The synthesis often begins with a substituted aniline or halobenzene.
Cyclization: The key step involves the cyclization of the starting material to form the indole ring.
Functional Group Introduction: The chlorine and methoxy groups are introduced through electrophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1H-indol-7-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized indoles with different biological activities .
Scientific Research Applications
3-Chloro-4-methoxy-1H-indol-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-1H-indol-7-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1H-indole-3-carboxylic acid: This compound shares the methoxy group and indole ring but has a carboxylic acid group instead of an amine.
3-Chloro-1H-indole: Similar to 3-Chloro-4-methoxy-1H-indol-7-amine but lacks the methoxy group.
5-Methoxy-1H-indole-3-acetic acid: Contains a methoxy group and an acetic acid group, differing in the position of the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the indole ring enhances its reactivity and potential as a bioactive molecule .
Properties
CAS No. |
919522-67-1 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-4-methoxy-1H-indol-7-amine |
InChI |
InChI=1S/C9H9ClN2O/c1-13-7-3-2-6(11)9-8(7)5(10)4-12-9/h2-4,12H,11H2,1H3 |
InChI Key |
NKWAHLRCUFBWTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CNC2=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
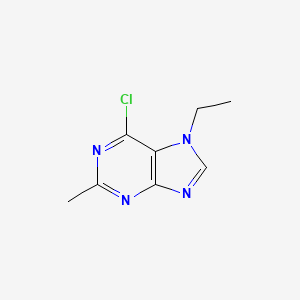
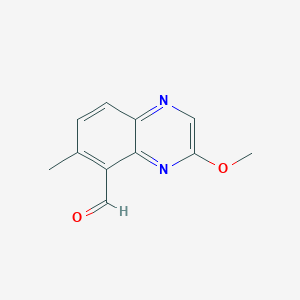
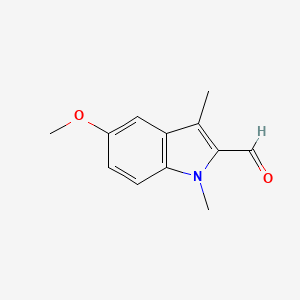

![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
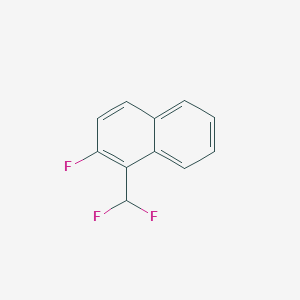

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
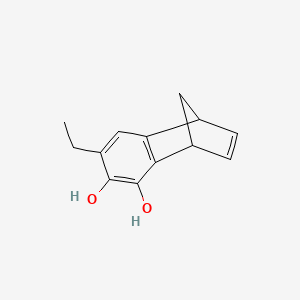
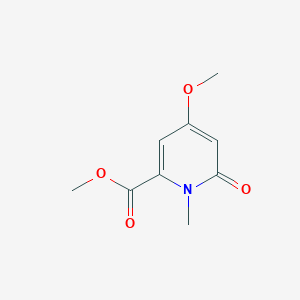
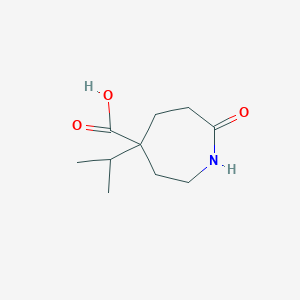
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)
